![molecular formula C9H16N2O2 B2464446 3-acetyl-N-ethylpyrrolidine-1-carboxamide CAS No. 2097896-10-9](/img/structure/B2464446.png)
3-acetyl-N-ethylpyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can vary widely depending on the specific compound. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The specific molecular structure of “3-acetyl-N-ethylpyrrolidine-1-carboxamide” is not provided in the available resources .Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions, but the specific reactions depend on the structure of the compound . Unfortunately, the specific chemical reactions of “this compound” are not detailed in the available literature .Scientific Research Applications
Microwave-Assisted Synthesis and Antimicrobial Activity
"3-acetyl-N-ethylpyrrolidine-1-carboxamide" and its derivatives exhibit potential in antimicrobial applications, as seen in the study where microwave-assisted synthesis methods were used to develop novel pyrrolidine derivatives. These compounds showed promising results in antimicrobial tests, highlighting their potential in fighting bacterial infections (Sreekanth & Jha, 2020).
Cancer Research: PARP Inhibitors
In cancer research, derivatives of "this compound" have been utilized to develop potent Poly (ADP-ribose) polymerase (PARP) inhibitors. These inhibitors, such as ABT-888, have shown significant efficacy in human clinical trials for treating cancer, demonstrating the compound's potential as a base for developing novel cancer therapies (Penning et al., 2009).
Analytical Chemistry: Derivatization Reagents
In analytical chemistry, related compounds have been explored as derivatization reagents for high-performance liquid chromatography (HPLC) with electrogenerated chemiluminescence detection. These applications underscore the utility of "this compound" in enhancing the sensitivity and selectivity of analytical methods for detecting carboxylic acids and amines (Morita & Konishi, 2002).
Synthesis of Novel Compounds
The compound and its derivatives have been involved in the synthesis of various novel compounds with potential applications in drug development and materials science. For example, new synthesis pathways for 2-arylpyrrolidine-1-carboxamides have been developed, showcasing the compound's role in producing new molecules with potential pharmacological activities (Smolobochkin et al., 2017).
properties
IUPAC Name |
3-acetyl-N-ethylpyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-3-10-9(13)11-5-4-8(6-11)7(2)12/h8H,3-6H2,1-2H3,(H,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDDHOSMGRMASZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC(C1)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.